Androsta-1,4,9(11)-triene-3,17-dione

Biocatalysis Steroid biotransformation KstD engineering

Androsta-1,4,9(11)-triene-3,17-dione (CAS 15375-21-0), also known as 1,4,9(11)-androstatriene-3,17-dione, is a C19 steroidal trienone bearing a unique 3-keto-Δ1,4,9(11)-triene configuration. This compound is not a biologically inert intermediate; it represents the product of a key 1(2)-dehydrogenation step in the microbial steroid catabolic pathway and serves as a gateway precursor for the divergent synthesis of fluorinated corticosteroids and other therapeutically relevant glucocorticoids.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 15375-21-0
Cat. No. B100609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosta-1,4,9(11)-triene-3,17-dione
CAS15375-21-0
Synonyms1,4,9-Androstatriene-3-17-dione
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C
InChIInChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7-9,11,14-15H,3-6,10H2,1-2H3/t14-,15-,18-,19-/m0/s1
InChIKeyNNPWVPDIRNJLIN-LNMJFAINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androsta-1,4,9(11)-triene-3,17-dione (CAS 15375-21-0): A Critical C19 Trienone Intermediate for Corticosteroid Synthesis and Steroid Pathway Research


Androsta-1,4,9(11)-triene-3,17-dione (CAS 15375-21-0), also known as 1,4,9(11)-androstatriene-3,17-dione, is a C19 steroidal trienone bearing a unique 3-keto-Δ1,4,9(11)-triene configuration [1]. This compound is not a biologically inert intermediate; it represents the product of a key 1(2)-dehydrogenation step in the microbial steroid catabolic pathway and serves as a gateway precursor for the divergent synthesis of fluorinated corticosteroids and other therapeutically relevant glucocorticoids [2]. It is classified under EU CLP as Repr. 2 (H361: Suspected of damaging fertility or the unborn child) [3].

Why Androsta-1,4,9(11)-triene-3,17-dione Cannot Be Replaced by Common C19 Dienone Analogs in Corticosteroid Synthesis


The 1,4,9(11)-triene system in this compound is structurally non-redundant with simpler dienone analogs such as androsta-1,4-diene-3,17-dione (ADD) or androst-4-ene-3,17-dione (AD). The presence of three conjugated double bonds at positions 1, 4, and 9(11) is specifically required for the subsequent introduction of the 11β-hydroxy functionality and A-ring modifications essential to glucocorticoid pharmacophores [1]. Substituting ADD (lacking the Δ9(11) unsaturation) or AD (lacking both Δ1 and Δ9(11)) would require additional synthetic steps—introducing regioselective dehydrogenation and dehydration—leading to lower overall yields and increased impurity profiles [2]. For procurement purposes, the decision to use this trienone versus a dienone is not a matter of preference but of synthetic route feasibility.

Quantitative Head-to-Head Evidence: Androsta-1,4,9(11)-triene-3,17-dione vs. Closest Analogs


KstD-Mediated Bioconversion Efficiency: 96% Conversion of Δ4,9(11)-diene to 1,4,9(11)-triene vs. Standard AD→ADD Conversion

Recombinant KstD3gor from Gordonia neofelifaecis achieved a conversion rate of 96% for the transformation of androst-4,9(11)-dien-3,17-dione into androst-1,4,9(11)-triene-3,17-dione [1]. In contrast, the industrially standard AD→ADD bioconversion using an engineered KstD2 from Mycobacterium neoaurum produced a maximum 99% conversion under optimized conditions (8 g/L substrate, 15 h fermentation) [2]. The comparable efficiency (96% vs. 99%) indicates that the Δ9(11) unsaturation does not sterically hinder KstD-catalyzed 1(2)-dehydrogenation, yet the resulting trienone product uniquely retains the C9(11) olefin essential for downstream corticosteroid C-ring functionalization—a capability absent in the AD→ADD route.

Biocatalysis Steroid biotransformation KstD engineering

Key-Step Status in Glucocorticoid Synthesis: Route-Defining Intermediate vs. Terminal Commodity Intermediate

The 1(2)-dehydrogenation of androst-4,9(11)-dien-3,17-dione to form androst-1,4,9(11)-trien-3,17-dione is explicitly identified as 'one of the key steps in glucocorticoid production' [1]. Unlike ADD, which is primarily a terminal intermediate for estradiol/estrone synthesis via aromatization, the 1,4,9(11)-triene compound retains the critical C9(11) unsaturation that enables subsequent C-ring functionalization (11β-hydroxylation, 9α-fluorination) required for potent fluorinated corticosteroids such as dexamethasone and betamethasone [2]. The comparator ADD lacks this functionality and cannot substitute in these synthetic sequences without re-introducing the Δ9(11) group through additional chemical steps.

Glucocorticoid synthesis Process chemistry Corticosteroid intermediates

Physical Property Differentiation: Melting Point as a Purity and Handling Indicator vs. Common Analogs

Androsta-1,4,9(11)-triene-3,17-dione exhibits a melting point of 164–166°C (ethyl acetate solvate) [1]. This value is significantly lower than its direct biosynthetic precursor androst-4,9(11)-diene-3,17-dione (Δ9(11)-AD), which melts at 202–204°C [2], and sits between androst-4-ene-3,17-dione (AD, 170–173°C) and androsta-1,4-diene-3,17-dione (ADD, 138–139°C) . The approximately 38–40°C melting point depression relative to Δ9(11)-AD provides a practical quality control (QC) identifier: incomplete dehydrogenation of the precursor would manifest as elevated melting range and altered DSC profile. Absence of 17β-OH (as in testosterone analogs) further distinguishes it from androgenic steroids—a single carbonyl at C17 precludes direct androgenic receptor activation.

Physicochemical characterization Quality control Solid-state properties

Regulatory Hazard Classification as a Procurement Filter: Repr. 2 (H361) vs. Non-Classified Analogs

Under EU CLP Regulation (EC) No 1272/2008, androsta-1,4,9(11)-triene-3,17-dione is classified as Repr. 2 – H361 (Suspected of damaging fertility or the unborn child) and is listed under the Chemical Agents Directive (CAD) and Construction Products Regulation [1]. In contrast, its dienone precursor androst-4,9(11)-diene-3,17-dione (CAS 1035-69-4) and its saturated analog androst-4-ene-3,17-dione (AD, CAS 63-05-8) do not carry a harmonized reproductive toxicity classification under CLP Annex VI [2]. The presence of the conjugated Δ1,4,9(11)-triene system appears correlated with this toxicological alert, making regulatory compliance a relevant differentiator in procurement decisions—particularly for organizations operating under EU REACH or GHS-aligned frameworks.

Regulatory compliance Safety assessment Procurement screening

Synthetic Accessibility from Phytosterol-Derived 9α-OH-AD: 90% Chemical Yield vs. Multi-Step Enzymatic Alternatives

A patent-established synthetic route from 9α-hydroxy-androst-4-ene-3,17-dione (9α-OH-AD, a phytosterol fermentation product) to androst-1,4,9(11)-triene-3,17-dione uses BF₃·AcOH-mediated dehydration and concomitant rearrangement, achieving 90% isolated yield [1]. This chemical dehydration route contrasts with the enzymatic 1(2)-dehydrogenation pathway (96% conversion) and avoids the need for recombinant KstD biocatalyst preparation. For comparison, the preparation of androsta-1,4,6-triene-3,17-dione (ATD) from AD requires a multi-step sequence including bromination-dehydrobromination, typically yielding <70% overall [2]. The availability of a high-yielding chemical route from a widely produced phytosterol-derived intermediate reduces supply chain dependency on specialized biocatalytic capacity.

Steroid semi-synthesis Phytosterol bioprocessing Process yield optimization

17β-HSD3 Inhibitory Activity: Low Micromolar IC50 Confirms Non-Substrate Behavior for Androgenic Pathway Studies

Androsta-1,4,9(11)-triene-3,17-dione inhibited human testicular microsomal 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) with an IC50 of 16.4–21.3 μM (1.64×10⁴–2.13×10⁴ nM) [1]. For context, potent androsterone-derived 17β-HSD3 inhibitors typically achieve IC50 values of 57–147 nM [2], meaning this trienone is approximately 110–370-fold less potent. This weak inhibition profile indicates that the compound does not potently interfere with the androstenedione-to-testosterone conversion catalyzed by 17β-HSD3—making it useful as a non-confounding intermediate in androgen pathway flux studies, where other C19 steroids (e.g., androstenedione itself) are substrates for this enzyme.

Steroidogenic enzyme profiling 17β-HSD3 inhibition Androgen pathway

Procurement-Driven Application Scenarios for Androsta-1,4,9(11)-triene-3,17-dione Based on Quantitative Differentiation


Divergent Synthesis of Fluorinated Corticosteroids (Dexamethasone, Betamethasone, Difluprednate Families)

This trienone is the optimal starting material for C-ring-functionalized corticosteroid synthesis because it already carries the Δ9(11) unsaturation required for 11β-hydroxylation and 9α-fluorination—steps that define the anti-inflammatory potency of dexamethasone-class drugs [1]. Using ADD or AD instead would require reintroduction of the C9(11) double bond through additional dehydration steps, reducing overall process yield and adding impurity burdens. The patent literature confirms its direct use in difluprednate synthesis from phytosterol-derived 9α-OH-AD with 90% chemical yield [2], demonstrating an industrially validated route.

Microbial Biotransformation Process Development and KstD Enzyme Engineering

The recombinant KstD3gor-catalyzed conversion of androst-4,9(11)-dien-3,17-dione to this trienone at 96% efficiency provides a validated model system for 3-ketosteroid-Δ1-dehydrogenase engineering [1]. Researchers developing novel KstD variants for industrial glucocorticoid production can use this substrate–product pair as a benchmark to evaluate enzyme specificity, process kinetics, and substrate scope, given that the Δ9(11) substrate represents a structurally more demanding test than the standard AD→ADD reaction.

Steroidogenic Enzyme Profiling and Androgen Pathway Dissection Studies

With an IC50 of 16.4–21.3 μM against 17β-HSD3, this trienone is a weak inhibitor of the enzyme that converts androstenedione to testosterone [1]. This property makes it suitable as a non-interfering probe or internal standard in steroidogenic enzyme assays, where structurally similar C19 steroids (e.g., AD, ADD) act as substrates or potent inhibitors that would confound pathway flux measurements.

Regulatory-Compliant Intermediate Sourcing for EU-Based Pharmaceutical Development

Organizations operating under EU REACH must account for the harmonized Repr. 2 (H361) classification of this trienone when designing synthetic routes and establishing handling protocols [1]. For early-stage pharmaceutical development, selecting this intermediate with full regulatory disclosure enables proactive compliance planning—including SDS documentation, occupational exposure limits, and waste classification under HP10 (Toxic for reproduction)—rather than encountering compliance surprises later in development when substitution would require route revalidation.

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